1-(2-chlorophenyl)-1-methoxypropan-2-amine hydrochloride
Description
1-(2-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride is a substituted phenethylamine derivative characterized by a 2-chlorophenyl group attached to the first carbon of a propane chain, a methoxy group at the same carbon, and an amine group at the second carbon.
Properties
IUPAC Name |
1-(2-chlorophenyl)-1-methoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(12)10(13-2)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJAQTXSPVWGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride, often referred to in the context of its potential biological activities, is a compound of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical structure and properties:
- IUPAC Name: 1-(2-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride
- Molecular Formula: C10H14ClN·HClO
- Molecular Weight: 232.64 g/mol
1-(2-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride is believed to exert its biological effects through several mechanisms:
- Receptor Interaction: It may interact with neurotransmitter receptors, particularly those involved in the modulation of mood and anxiety. Similar compounds have shown affinity for serotonin and dopamine receptors, suggesting a potential role in treating psychiatric disorders.
- Enzyme Inhibition: The compound could inhibit specific enzymes that are crucial for neurotransmitter metabolism, thereby altering levels of key neurotransmitters like serotonin and norepinephrine.
Biological Activity Overview
The biological activity of 1-(2-chlorophenyl)-1-methoxypropan-2-amine hydrochloride can be categorized into several areas:
1. Antidepressant Effects
Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models. They may enhance serotonergic transmission, which is critical in mood regulation.
2. Anxiolytic Properties
Studies suggest potential anxiolytic effects, possibly through modulation of GABAergic systems. This could lead to reduced anxiety symptoms in clinical settings.
3. Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Efficacy
A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in immobility time during forced swim tests, a common measure for antidepressant efficacy. This suggests a potential mechanism involving increased serotonergic activity.
Case Study: Anxiolytic Effects
In another study focusing on anxiety models, the compound displayed significant anxiolytic properties when tested against established anxiolytics like diazepam. Behavioral tests indicated reduced anxiety-like behaviors in treated subjects compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related derivatives based on substituent variations, aromatic ring modifications, and pharmacological profiles. Key comparisons include:
Substituent Position and Halogen Effects
1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride ():
Substituting the 2-chlorophenyl group with a 4-fluorophenyl group reduces steric hindrance and alters electronic effects. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, while the para-substitution could influence receptor binding selectivity.- 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride (): This compound features a methyl group on the propane chain and a methylamine substituent instead of methoxy.
Amine and Methoxy Group Variations
- 1-(4-Methoxyphenyl)propan-2-amine hydrochloride (): The 4-methoxyphenyl group enhances solubility in water (as noted in ), while the lack of a chlorine atom may decrease halogen-bonding interactions critical for target engagement.
1-Methoxy-3-phenylpropan-2-amine hydrochloride ():
Positional isomerism shifts the methoxy group to the third carbon, altering molecular conformation and hydrogen-bonding capacity. This could affect pharmacokinetic parameters like absorption and distribution.
Pharmacologically Relevant Analogs
- Sibutramine-Related Compounds (): Compounds like N-{1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride () share the 2-chlorophenyl motif but incorporate cyclobutyl and dimethylamine groups.
Data Tables: Structural and Physicochemical Comparison
Research Findings and Implications
- Halogen Effects : Chlorine at the ortho position (2-chlorophenyl) may enhance receptor binding affinity compared to para-substituted analogs (e.g., 4-fluorophenyl in ) due to steric and electronic interactions .
- Methoxy Group Impact: The methoxy group in the target compound likely improves aqueous solubility relative to non-polar derivatives like [1-(2-chlorophenyl)-2-methylpropyl]methylamine hydrochloride (), though this could reduce membrane permeability .
- Pharmacological Potential: Structural similarities to sibutramine-related compounds () suggest possible applications in appetite suppression or neurotransmitter modulation, though further in vitro studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
